1,3,2,4-Dithiadiphosphetane, 2,4-dimethyl-, 2,4-disulfide

CAS No.: 1121-81-9

Cat. No.: VC17181805

Molecular Formula: C2H6P2S4

Molecular Weight: 220.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1121-81-9 |

|---|---|

| Molecular Formula | C2H6P2S4 |

| Molecular Weight | 220.3 g/mol |

| IUPAC Name | 2,4-dimethyl-2,4-bis(sulfanylidene)-1,3,2λ5,4λ5-dithiadiphosphetane |

| Standard InChI | InChI=1S/C2H6P2S4/c1-3(5)7-4(2,6)8-3/h1-2H3 |

| Standard InChI Key | SOFWBJVIGGPFCD-UHFFFAOYSA-N |

| Canonical SMILES | CP1(=S)SP(=S)(S1)C |

Introduction

Structural and Nomenclature Characteristics

Molecular Architecture

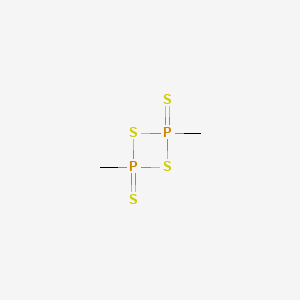

The compound features a four-membered ring composed of two phosphorus atoms and two sulfur atoms, formally classified as a 1,3,2,4-dithiadiphosphetane. The two phosphorus centers are each substituted with methyl groups and disulfide (-S-S-) functionalities. The systematic IUPAC name, 2,4-dimethyl-2,4-bis(sulfanylidene)-1,3,2λ⁵,4λ⁵-dithiadiphosphetane, reflects the oxidation states (λ⁵) of the phosphorus atoms and the spatial arrangement of substituents .

The molecular formula C₂H₆P₂S₄ corresponds to a molecular weight of 220.277 g/mol . Structural analogs, such as the p-tolyl derivative (CAS 114234-09-2), share the core dithiadiphosphetane framework but differ in substituent groups, which influence reactivity and physical properties .

Crystallographic and Spectral Data

While crystallographic data for the methyl derivative remain unpublished, related compounds exhibit planar ring geometries with P-S bond lengths ranging from 1.95–2.10 Å . Spectroscopic characterization (e.g., ³¹P NMR) of similar dithiadiphosphetanes reveals distinct chemical shifts between 80–100 ppm, indicative of the phosphorus centers’ electronic environments .

Synthesis and Purification

Preparative Methods

The synthesis of 1,3,2,4-dithiadiphosphetane derivatives typically involves the reaction of P₄S₁₀ (phosphorus pentasulfide) with thiols. For the methyl variant, methanethiol (CH₃SH) or its derivatives may serve as starting materials, though explicit literature reports are scarce . A plausible route, inferred from analogous p-tolyl synthesis , involves:

-

Refluxing P₄S₁₀ with methylthiol in toluene.

-

Isolation via recrystallization from toluene or dioxane.

The generalized reaction is:

Purification and Stability

Crude product purification is achieved through recrystallization from aromatic solvents, yielding pale yellow crystals . The compound decomposes above 200°C, necessitating storage under inert conditions .

Physical and Chemical Properties

Thermodynamic Parameters

Key physical properties include:

| Property | Value | Source |

|---|---|---|

| Density | 1.57 g/cm³ | |

| Boiling Point | 287.7°C at 760 mmHg | |

| Flash Point | 127.8°C | |

| Vapor Pressure | 0.00423 mmHg at 25°C | |

| Refractive Index | 1.679 |

The compound’s low vapor pressure suggests limited volatility under ambient conditions, while its high density reflects significant molecular packing efficiency .

Solubility and Reactivity

It is sparingly soluble in polar aprotic solvents (e.g., THF, dioxane) but exhibits better solubility in pyridine due to Lewis acid-base interactions . Reactivity studies highlight its role as a thionating agent, transferring sulfur atoms to substrates like amides or lactams . For example, the p-tolyl analog converts amides to thioamides in toluene-pyridine mixtures at 70–110°C :

Applications and Industrial Relevance

Organic Synthesis

Though direct applications of the methyl derivative are underdocumented, its structural analogs are employed in thionation reactions to synthesize thioamides and thioketones . These products are pivotal in pharmaceuticals (e.g., antithyroid agents) and agrochemicals.

Catalyst Preparation

Dimethyl disulfide (DMDS), a structurally simpler disulfide, is used in oil refineries to sulfide hydrodesulfurization catalysts . By analogy, 1,3,2,4-dithiadiphosphetane derivatives may serve as sulfur donors in catalyst activation, though specific studies are lacking.

Comparative Analysis with Analogous Compounds

p-Tolyl Derivative (CAS 114234-09-2)

The p-tolyl variant (C₁₄H₁₄P₂S₆) shares the dithiadiphosphetane core but differs in:

Dimethyl Disulfide (DMDS)

DMDS (CH₃SSCH₃), a simpler disulfide, contrasts in:

Future Research Directions

-

Mechanistic Studies: Elucidating the sulfur-transfer mechanism in thionation reactions.

-

Catalytic Applications: Exploring its role in hydrodesulfurization or cross-coupling reactions.

-

Toxicological Profiling: Assessing environmental and health impacts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume